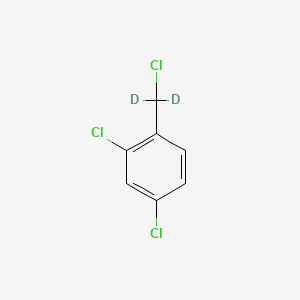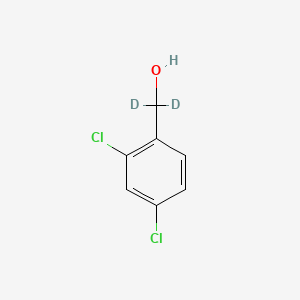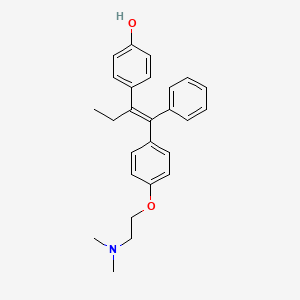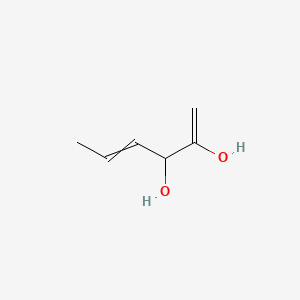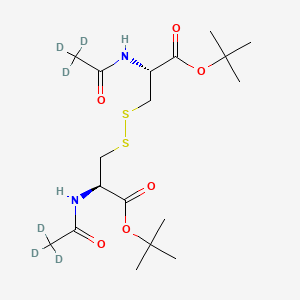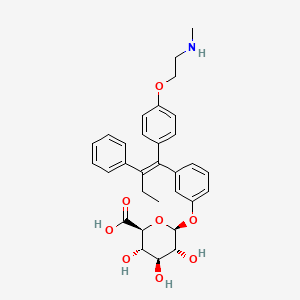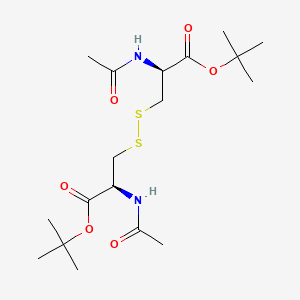
Proban-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Proban-d6, also known as O,O-(Dimethyl-d6) O-(p-Sulfamoylphenyl) Phosphorothioate, is a deuterated analog of Proban. It is a biochemical compound primarily used in proteomics research. The molecular formula of this compound is C8H6D6NO5PS2, and it has a molecular weight of 303.33 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Proban-d6 involves the incorporation of deuterium atoms into the molecular structure of Proban. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions for this compound are proprietary and not widely published. the general approach involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium into the final product .
Industrial Production Methods
Industrial production of this compound follows similar principles as its laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. The production process is designed to be efficient and cost-effective while maintaining high standards of quality and safety .
Analyse Des Réactions Chimiques
Types of Reactions
Proban-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol.
Substitution: This compound can undergo nucleophilic substitution reactions, where the phosphorothioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted phosphorothioates.
Applications De Recherche Scientifique
Proban-d6 is widely used in scientific research, particularly in the field of proteomics. Its applications include:
Chemistry: Used as a labeled compound in mass spectrometry to study chemical reactions and mechanisms.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Utilized in drug development and pharmacokinetic studies to track the metabolism of drugs.
Industry: Applied in the development of flame-retardant materials and other specialized industrial products
Mécanisme D'action
The mechanism of action of Proban-d6 involves its interaction with specific molecular targets. In proteomics research, this compound is used as a labeled compound to track and study proteins. The deuterium atoms in this compound provide a distinct mass difference that can be detected using mass spectrometry. This allows researchers to study the behavior and interactions of proteins in various biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Proban: The non-deuterated analog of Proban-d6.
Tetrakis(hydroxymethyl)phosphonium chloride: Another phosphorothioate compound used in flame retardancy.
Pyrovatex CP: A flame retardant used in textile applications
Uniqueness of this compound
This compound is unique due to the incorporation of deuterium atoms, which provides distinct advantages in research applications. The deuterium labeling allows for precise tracking and analysis in mass spectrometry, making it a valuable tool in proteomics and other scientific studies .
Propriétés
Numéro CAS |
1794737-40-8 |
|---|---|
Formule moléculaire |
C8H12NO5PS2 |
Poids moléculaire |
303.316 |
Nom IUPAC |
4-[bis(trideuteriomethoxy)phosphinothioyloxy]benzenesulfonamide |
InChI |
InChI=1S/C8H12NO5PS2/c1-12-15(16,13-2)14-7-3-5-8(6-4-7)17(9,10)11/h3-6H,1-2H3,(H2,9,10,11)/i1D3,2D3 |
Clé InChI |
BSBSDQUZDZXGFN-WFGJKAKNSA-N |
SMILES |
COP(=S)(OC)OC1=CC=C(C=C1)S(=O)(=O)N |
Synonymes |
Phosphorothioic Acid O-[4-(Aminosulfonyl)phenyl] O,O-(Dimethyl-d6) Ester; Phosphorothioic Acid O,O-(Dimethyl-d6) O-p-Sulfamoylphenyl Ester; CL 26691-d6; Cyflee-d6; Cythioate-d6; ENT 25640-d6; NSC 310287-d6; O,O-(Dimethyl-d6) O-(4-Sulfamoylphenyl) Pho |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


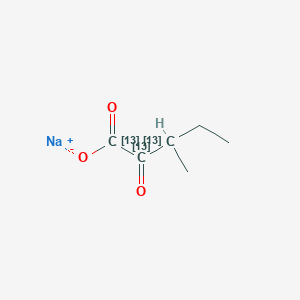
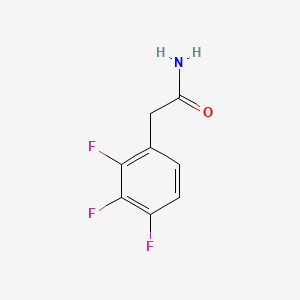
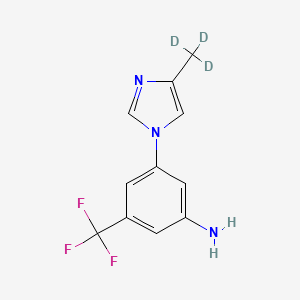
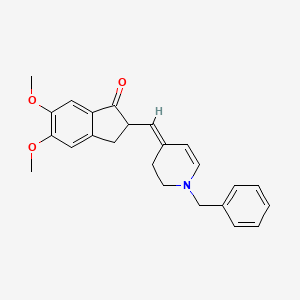
![[1,1-Biphenyl]-2,3-diol,2-amino-](/img/structure/B587413.png)
